2-(Benzyloxyethoxyethoxy)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

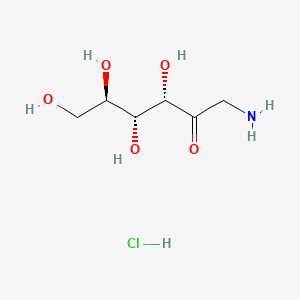

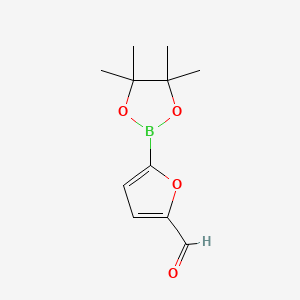

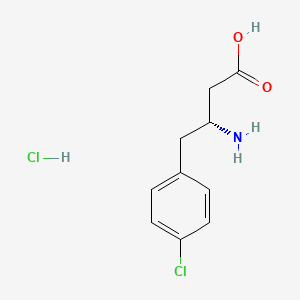

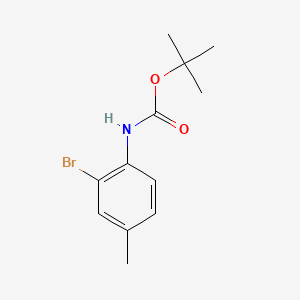

“2-(Benzyloxyethoxyethoxy)ethylamine” is a compound with the molecular formula C13H21NO3 . It is also known by other names such as Benzyl-PEG3-amine . The compound has a molecular weight of 239.31 g/mol .

Molecular Structure Analysis

The compound has a complex structure with multiple ether and amine groups. The InChI representation of the molecule is InChI=1S/C13H21NO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 . The Canonical SMILES representation is C1=CC=C (C=C1)COCCOCCOCCN .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are 239.15214353 g/mol . The topological polar surface area of the compound is 53.7 Ų . The compound has a heavy atom count of 17 . The compound has a formal charge of 0 .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Synthesis of Amines : Research has shown methodologies for synthesizing amines with similar structures, emphasizing the importance of such compounds in chemical synthesis and drug development (Jin Yi-cui, 2005). These methodologies could potentially be applied to or adapted for the synthesis of 2-(Benzyloxyethoxyethoxy)ethylamine, highlighting its relevance in the synthesis of complex amines.

Copper(I)-Dioxygen Reactivity : Studies on the reactivity of copper(I)-dioxygen complexes with bidentate ligands similar in structure to 2-(Benzyloxyethoxyethoxy)ethylamine reveal the nuanced role of substituents on ligand reactivity and the formation of specific copper complexes (M. Taki et al., 2002). Such research underscores the potential of 2-(Benzyloxyethoxyethoxy)ethylamine in modulating metal-catalyzed reactions, which are critical in various synthetic and industrial processes.

Anti-Juvenile Hormone Agents : The synthesis and biological evaluation of compounds structurally related to 2-(Benzyloxyethoxyethoxy)ethylamine have identified their potential as anti-juvenile hormone agents, which could impact the development of insect control strategies (Hanae Ishiguro et al., 2003). Such applications highlight the broader relevance of this compound in fields beyond basic chemical research, including agricultural and environmental sciences.

Cascade Reactions for Bioactive Compounds : Research demonstrates the use of related chemical structures in cascade reactions to synthesize bioactive compounds, including serotonin receptor agonists (S. Porcu et al., 2018). This suggests that 2-(Benzyloxyethoxyethoxy)ethylamine could be a precursor or intermediate in the synthesis of pharmacologically relevant molecules.

Advanced Materials and Catalysis

- Polymer Synthesis : The catalytic activities and specific interactions of compounds with functionalities similar to 2-(Benzyloxyethoxyethoxy)ethylamine have been explored for the synthesis of polymers, indicating potential applications in material science (M. M. Fijten et al., 2008). Such polymers could have applications ranging from biocompatible materials to novel functional materials for specific industrial applications.

Orientations Futures

Future research directions could include further exploration of the compound’s potential applications in medicinal chemistry, given the known activities of structurally similar compounds . Additionally, more detailed studies on the compound’s synthesis, chemical reactions, and mechanism of action could provide valuable insights .

Mécanisme D'action

Target of Action

2-(Benzyloxyethoxyethoxy)ethylamine, also known as Benzyl-PEG3-amine, is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are therefore the E3 ubiquitin ligase and the target protein identified for degradation .

Mode of Action

The compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for the E3 ubiquitin ligase, and the other is for the target protein . By bringing these two entities into close proximity, the compound facilitates the transfer of ubiquitin to the target protein . This marks the protein for degradation by the proteasome, a complex that breaks down proteins in the cell .

Biochemical Pathways

The primary biochemical pathway involved in the action of 2-(Benzyloxyethoxyethoxy)ethylamine is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, the compound indirectly influences numerous downstream effects, depending on the function of the degraded protein .

Result of Action

The primary result of the action of 2-(Benzyloxyethoxyethoxy)ethylamine is the degradation of the target protein . This can have a variety of effects at the molecular and cellular level, depending on the role of the degraded protein . For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow the progression of the disease .

Propriétés

IUPAC Name |

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPJPHAPLBNCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxyethoxyethoxy)ethylamine | |

CAS RN |

86770-75-4 |

Source

|

| Record name | 2-[2-[2-(Phenylmethoxy)ethoxy]ethoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)